molecular formula C11H21NO3S B562168 Tert-butyl 4-hydroxy-4-(mercaptomethyl)piperidine-1-carboxylate CAS No. 104940-48-9

Tert-butyl 4-hydroxy-4-(mercaptomethyl)piperidine-1-carboxylate

Cat. No. B562168
CAS RN: 104940-48-9
M. Wt: 247.353
InChI Key: OAMSMSOTOFNMOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-(mercaptomethyl)piperidine-1-carboxylate, also known as Tert-butyl 4-hydroxy-4-(mercaptomethyl)piperidine-1-carboxylate, is a useful research compound. Its molecular formula is C11H21NO3S and its molecular weight is 247.353. The purity is usually 95%.
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properties

CAS RN

104940-48-9

Molecular Formula

C11H21NO3S

Molecular Weight

247.353

IUPAC Name

tert-butyl 4-hydroxy-4-(sulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO3S/c1-10(2,3)15-9(13)12-6-4-11(14,8-16)5-7-12/h14,16H,4-8H2,1-3H3

InChI Key

OAMSMSOTOFNMOE-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CS)O

synonyms

TERT-BUTYL 4-HYDROXY-4-(MERCAPTOMETHYL)PIPERIDINE-1-CARBOXYLATE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium sufide nonahydrate (60 g, 0.25 mol) was dissolved in MeOH (1.25 L), and the resulting solution was degassed by applying vacuumn and filling nitrogen three times. The solution was then cooled to 0° C. with an ice-water bath. To the above solution was added p-toluenesulfonic acid hydrate (76 g, 0.4 mol) and the resulting mixture was stirred at 0° C. for 10 min A yellowish colored solution was formed. The tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (21.2 g, 0.1 mol) was added to the reaction mixture and stirred at 0° C. for 1 h and then at room temperature for 1.5 h. Saturated sodium bicarbonate solution (200 mL) was added to the reaction, and the methanol was evaporated under reduced pressure. To the residue was added water (500 mL) and extracted with EtOAc (1×400 mL and 2×250 mL), the combined organic layer was washed with brine (250 mL) and dried over sodium sulfate. After concentration, the crude product (26.2 g) was obtained as an oil. The crude product was purified by flash column chromatography (SiO2, 5% to 40% EtOAc in hexanes) to afford the product as a white solid. (19.2 g, 78%). M.p.=54-55° C.; 400 MHz 1H NMR (CDCl3) δ: 3.97-3.80 (m, 2H), 3.19-3.08 (m, 2H), 2.61 (d, J=4.4 Hz, 2H), 2.22 (s, 1H), 1.68-1.60 (m, 2H), 1.50-1.40 (m, 11H); LCMS: 248 [M+H].
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
21.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (35.3 g, 16.55 mmol) and triphenylsilanethiol (48.4 g, 16.55 mmol) in anhydrous methanol (1.0 L) was added triethylamine (23.1 ml, 16.55 mmol) drop-wise over the course of 30 minutes. The reaction was stirred for 1 hour at room temperature and the methanol was evaporated under reduced pressure. The crude product was purified by flash column chromatography (SiO2, 5% EtOAc in hexanes to 40% EtOAc in hexanes) to afford 81% (33.1 g) pure final product. M.p.=54-55° C.; 400 MHz 1H NMR (CDCl3) δ: 3.97-3.78 (m, 2H), 3.19-3.08 (m, 2H), 2.61 (d, J=4.4 Hz, 2H), 1.70-1.55 (m, 2H), 1.50-1.38 (m, 11H); LCMS: 248 [M+H].
Quantity
35.3 g
Type
reactant
Reaction Step One
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
23.1 mL
Type
reactant
Reaction Step Two
Yield
81%

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